![molecular formula C11H9ClN2 B1210227 9H-pyrido[3,4-b]indole hydrochloride CAS No. 7259-44-1](/img/structure/B1210227.png)

9H-pyrido[3,4-b]indole hydrochloride

概要

説明

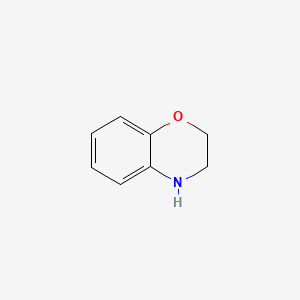

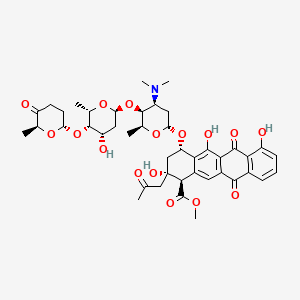

9H-Pyrido[3,4-b]indole hydrochloride, also known as norharmane hydrochloride, is a heterocyclic aromatic organic compound. It belongs to the class of beta-carbolines, which are known for their significant biological activities. This compound is found in various natural sources, including plants and marine organisms, and has been studied for its potential therapeutic applications.

作用機序

Target of Action

Norharmane hydrochloride primarily targets indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme involved in the metabolism of tryptophan, an essential amino acid, along the kynurenine pathway .

Mode of Action

Norharmane hydrochloride acts as an inhibitor of IDO . By inhibiting IDO, it can potentially influence the tryptophan metabolism and the kynurenine pathway .

Biochemical Pathways

The primary biochemical pathway affected by Norharmane hydrochloride is the kynurenine pathway . This pathway is responsible for the catabolism of tryptophan. By inhibiting IDO, Norharmane hydrochloride can disrupt the normal functioning of this pathway .

Result of Action

Norharmane hydrochloride’s inhibition of IDO leads to a disruption in the kynurenine pathway . This disruption can have various downstream effects, including potential impacts on immune response and neurological function, given the role of tryptophan and its metabolites in these processes .

Action Environment

The action, efficacy, and stability of Norharmane hydrochloride can be influenced by various environmental factors. For instance, the presence of a strong base can easily form hydrogen bonds with the acidic hydrogen bond donor moiety of the compound . .

生化学分析

Biochemical Properties

9H-pyrido[3,4-b]indole hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins and other biomolecules. One of the key enzymes it interacts with is monoamine oxidase A, which is involved in the metabolism of neurotransmitters. The compound acts as an inhibitor of monoamine oxidase A, leading to increased levels of neurotransmitters such as serotonin and dopamine. This interaction is significant in the context of neuropharmacology and the treatment of mood disorders .

Additionally, this compound has been shown to interact with DNA, forming intercalative complexes that can affect DNA replication and transcription. This property is particularly relevant in the study of its potential anticancer effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In cancer cells, the compound has demonstrated antiproliferative activity, inhibiting the growth of cell lines such as Hela, A549, HepG2, and MCF-7. This inhibition is dose-dependent and is associated with the induction of apoptosis and cell cycle arrest .

In neuronal cells, this compound influences cell signaling pathways by modulating the activity of neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. This modulation can lead to changes in gene expression and cellular metabolism, impacting processes such as synaptic plasticity and neuroprotection .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to monoamine oxidase A, inhibiting its activity and leading to increased levels of neurotransmitters. This inhibition occurs through the formation of a reversible complex with the enzyme, preventing the oxidation of neurotransmitters .

Furthermore, this compound intercalates into DNA, disrupting the normal function of DNA polymerases and topoisomerases. This disruption can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of monoamine oxidase A and persistent antiproliferative effects in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and exhibit neuroprotective effects. At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are associated with the accumulation of the compound in tissues and the disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as monoamine oxidase A. The compound is metabolized by this enzyme, leading to the formation of various metabolites that can further interact with cellular components. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, affecting the levels of metabolites involved in neurotransmitter synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Its distribution within tissues is influenced by factors such as lipid solubility and the presence of binding proteins that facilitate its transport to target sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with enzymes and DNA. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its effects on cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9H-pyrido[3,4-b]indole hydrochloride typically involves the cyclization of tryptamine with substituted benzaldehydes in the presence of hydrochloric acid. This reaction can be modified to obtain various substituted derivatives by altering the substituents on the benzaldehyde. The reaction conditions may include different solvents and catalysts to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions: 9H-Pyrido[3,4-b]indole hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert it into tetrahydro-beta-carbolines.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinonoid derivatives.

Reduction: Tetrahydro-beta-carbolines.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

科学的研究の応用

9H-Pyrido[3,4-b]indole hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural product analogs.

Biology: Studies have shown its potential as an inhibitor of various enzymes and as a modulator of biological pathways.

Medicine: It has been investigated for its anticancer, antimicrobial, and neuroprotective properties.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals

類似化合物との比較

Harmane: 1-Methyl-9H-pyrido[3,4-b]indole, known for its psychoactive properties.

Harmine: 7-Methoxy-1-methyl-9H-pyrido[3,4-b]indole, used for its potential therapeutic effects.

Norharmane: 9H-Pyrido[3,4-b]indole, the parent compound of 9H-pyrido[3,4-b]indole hydrochloride .

Uniqueness: this compound is unique due to its hydrochloride salt form, which enhances its solubility and stability, making it more suitable for various applications in research and industry.

特性

IUPAC Name |

9H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-7,13H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEECSQBLLQEFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

244-63-3 (Parent) | |

| Record name | 9H-Pyrido(3,4-b)indole, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007259441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30222915 | |

| Record name | 9H-Pyrido(3,4-b)indole, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7259-44-1 | |

| Record name | 9H-Pyrido[3,4-b]indole, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7259-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Pyrido(3,4-b)indole, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007259441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Pyrido(3,4-b)indole, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Norharmane hydrochloride interact with its target and what are the downstream effects?

A: Norharmane hydrochloride acts as a reversible inhibitor of monoamine oxidase B (MAO-B) [, ]. MAO-B is an enzyme involved in the breakdown of various neurotransmitters, including dopamine and serotonin. By inhibiting MAO-B, Norharmane hydrochloride prevents the degradation of these neurotransmitters, leading to increased levels in the brain. This increase in neurotransmitter levels, particularly dopamine, is thought to contribute to the reinforcing effects of nicotine [].

Q2: What is the role of Norharmane hydrochloride in nicotine addiction?

A: Research suggests that Norharmane hydrochloride, alongside other beta-carbolines present in tobacco, may play a significant role in sustaining smoking behavior in humans []. Studies in rats have shown that Norharmane hydrochloride potentiates the reinforcing effects of nicotine, meaning it enhances the rewarding aspects of nicotine administration, particularly when administered under a progressive-ratio schedule []. This suggests that Norharmane hydrochloride, through its MAO-B inhibitory activity, may contribute to the addictive properties of tobacco smoke.

Q3: Are there any differences in the effects of MAO-A and MAO-B inhibition on nicotine reinforcement?

A: Yes, research indicates distinct effects of MAO-A and MAO-B inhibition on nicotine reinforcement. In rat studies, while both clorgyline hydrochloride (an irreversible MAO-A inhibitor) and Norharmane hydrochloride enhanced nicotine reinforcement, selegiline (an irreversible MAO-B inhibitor) did not demonstrate the same effect []. This difference suggests that MAO-A inhibition might play a more prominent role in augmenting the rewarding effects of nicotine compared to MAO-B inhibition.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1210144.png)

![7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL FURAN-2-CARBOXYLATE](/img/structure/B1210146.png)

![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)